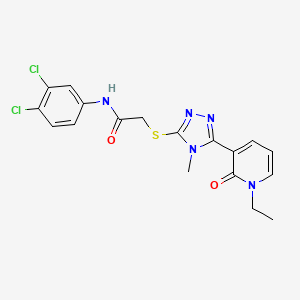

N-(3,4-dichlorophenyl)-2-((5-(1-ethyl-2-oxo-1,2-dihydropyridin-3-yl)-4-methyl-4H-1,2,4-triazol-3-yl)thio)acetamide

Description

Properties

IUPAC Name |

N-(3,4-dichlorophenyl)-2-[[5-(1-ethyl-2-oxopyridin-3-yl)-4-methyl-1,2,4-triazol-3-yl]sulfanyl]acetamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H17Cl2N5O2S/c1-3-25-8-4-5-12(17(25)27)16-22-23-18(24(16)2)28-10-15(26)21-11-6-7-13(19)14(20)9-11/h4-9H,3,10H2,1-2H3,(H,21,26) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UKOOAHAXVMJJAJ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN1C=CC=C(C1=O)C2=NN=C(N2C)SCC(=O)NC3=CC(=C(C=C3)Cl)Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H17Cl2N5O2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

438.3 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

N-(3,4-dichlorophenyl)-2-((5-(1-ethyl-2-oxo-1,2-dihydropyridin-3-yl)-4-methyl-4H-1,2,4-triazol-3-yl)thio)acetamide is a synthetic compound that has garnered attention for its potential biological activities. This compound features a complex structure that includes a dichlorophenyl moiety and a triazole ring, both known for their medicinal properties. This article explores the biological activity of this compound, focusing on its pharmacological effects, synthesis methods, and relevant case studies.

Chemical Structure and Properties

The molecular formula of this compound is C₁₈H₁₈Cl₂N₄OS with a molecular weight of approximately 415.5 g/mol. The presence of the thioacetamide functional group enhances its reactivity and biological properties.

Antimicrobial Activity

Compounds containing triazole rings are often associated with antimicrobial , antifungal , and anticancer properties. The unique combination of dichlorophenyl and triazole moieties in this compound suggests potential for enhanced activity against resistant strains of bacteria and fungi. Research indicates that derivatives of triazoles have shown efficacy against various pathogens and cancer cell lines .

Case Studies

- Anticancer Activity : In a study evaluating the anticancer effects of various triazole derivatives, it was found that compounds similar to N-(3,4-dichlorophenyl)-2-((5-(1-ethyl-2-oxo-1,2-dihydropyridin-3-y)-4-methyl -4H -1,2,4-triazol -3 -yl)thio)acetamide exhibited significant cytotoxicity against colon carcinoma HCT116 cells with an IC50 value of 6.2 μM .

- Antimicrobial Efficacy : Another study highlighted the antimicrobial properties of triazole derivatives where compounds demonstrated effective inhibition against bacterial strains such as Staphylococcus aureus and Escherichia coli. This suggests that N-(3,4-dichlorophenyl)-2-((5-(1-ethyl-2-oxo-1,2-dihydropyridin-3-y)-4-methyl -4H -1,2,4-triazol -3 -yl)thio)acetamide could also exhibit similar activity .

Synthesis Methods

The synthesis of N-(3,4-dichlorophenyl)-2-((5-(1-ethyl-2-oxo-1,2-dihydropyridin-3-y)-4-methyl -4H -1,2,4-triazol -3 -yl)thio)acetamide can be achieved through several methods involving the reaction of dichlorophenyl derivatives with thioacetamide and triazole precursors. A general synthetic route includes:

- Formation of Triazole Ring : The reaction between 5-(1-Ethyl-2-oxo-pyridin) and appropriate reagents to form the triazole structure.

- Thioacetamide Introduction : The introduction of thioacetamide into the reaction mixture to yield the final product.

Scientific Research Applications

Antimicrobial Activity

The compound exhibits promising antimicrobial properties due to the presence of the triazole ring, which is known for its efficacy against various pathogens. Studies have shown that derivatives of triazoles can effectively combat resistant strains of bacteria and fungi. The unique structural features of N-(3,4-dichlorophenyl)-2-((5-(1-ethyl-2-oxo-1,2-dihydropyridin-3-yl)-4-methyl-4H-1,2,4-triazol-3-yl)thio)acetamide suggest its potential as a lead compound for developing new antimicrobial agents.

Anticancer Potential

Research indicates that compounds containing the triazole moiety can exhibit anticancer properties. The combination of the dichlorophenyl and triazole groups in this compound may enhance its activity against specific cancer cell lines. In vitro studies have demonstrated that similar compounds can inhibit key enzymes involved in cancer progression, making them candidates for further development as anticancer drugs .

Fungicidal Properties

The compound's structure suggests potential applications in agricultural chemistry as a fungicide. The presence of the triazole ring is particularly relevant as many triazole derivatives are used to control fungal diseases in crops. The unique combination of functional groups in this compound could lead to the development of effective agricultural chemicals that target specific fungal pathogens while minimizing environmental impact.

Herbicidal Activity

In addition to fungicidal properties, there is potential for this compound to be explored as a herbicide. The thioacetamide functional group may enhance its reactivity and effectiveness in targeting unwanted plant growth. Research into similar compounds has shown promising results in inhibiting weed species without affecting crop yields.

A series of biological activity studies have been conducted on similar compounds with triazole and thioacetamide functionalities. For instance, compounds derived from 1,3,4-thiadiazole structures have shown significant antimicrobial and anticancer activities against various cell lines and microbial strains . These findings highlight the importance of structural variations in enhancing biological activity.

Comparison with Similar Compounds

Comparison with Similar Compounds

The compound’s structural and functional attributes can be contextualized against analogous molecules (Table 1). Key differences in substituents, heterocyclic systems, and biological implications are highlighted below.

Table 1: Structural and Functional Comparison with Analogous Compounds

Key Observations :

Substituent Positioning: The 3,4-dichlorophenyl group in the target compound contrasts with 2,4-dichlorophenyl in compound 12 . Meta-substitution may optimize halogen bonding in target engagement compared to para-substitution.

Heterocyclic Moieties: Dihydropyridinone (target) vs. phthalazinone (compound 12): The former’s keto group enables tautomerism, while the latter’s fused aromatic system may enhance planar stacking . Triazole vs. thiazole (): Triazole’s additional nitrogen offers more hydrogen-bonding sites, whereas thiazole’s sulfur may participate in metal coordination .

Biological Implications: Compounds with triazolyl-thio linkages (e.g., 476483-79-1) are prevalent in antimicrobial agents, suggesting similar applications for the target compound . The dihydropyridinone moiety’s redox activity could confer unique pharmacokinetic properties, such as prolonged half-life via metabolic stabilization.

Research Findings and Data Analysis

Spectroscopic Comparisons :

- NMR studies () demonstrate that chemical shifts in regions A (positions 39–44) and B (29–36) are sensitive to substituent changes. For the target compound, shifts in these regions could validate the dihydropyridinone’s electronic effects .

Q & A

Q. What are the common synthetic routes for preparing this compound?

The synthesis typically involves multi-step reactions:

- Step 1 : Formation of the triazole-thioacetamide core via coupling of 5-substituted-1,2,4-triazole-3-thiol with chloroacetamide derivatives. For example, chloroacetyl chloride reacts with aminothiazoles or aminotriazoles in the presence of triethylamine (TEA) in dioxane or dichloromethane .

- Step 2 : Introduction of the 1-ethyl-2-oxo-1,2-dihydropyridin-3-yl moiety through nucleophilic substitution or cross-coupling reactions. Refluxing with sodium in ethanol followed by bromoacetophenone addition is a documented method for similar triazole derivatives .

- Final coupling : Amide bond formation using carbodiimide reagents (e.g., EDC·HCl) with TEA in dichloromethane at low temperatures (e.g., 273 K) to link the dichlorophenyl group to the triazole-thioacetamide scaffold .

Q. Which analytical techniques are critical for characterizing this compound?

- Nuclear Magnetic Resonance (NMR) : For confirming substituent positions and purity. H and C NMR are standard, with deuterated DMSO or CDCl₃ as solvents .

- X-ray Crystallography : To resolve the 3D structure and confirm stereochemistry. SHELX software is widely used for refining crystallographic data .

- High-Performance Liquid Chromatography (HPLC) : To assess purity (>95% typically reported) .

- Mass Spectrometry (MS) : For molecular weight validation (e.g., ESI-MS or MALDI-TOF).

Q. What are the primary biological targets associated with this compound?

While direct data is limited, structurally analogous triazole-thioacetamides target interleukin-15 (IL-15) and exhibit antimicrobial activity. The dichlorophenyl group enhances lipophilicity, potentially improving membrane penetration for intracellular targets .

Advanced Research Questions

Q. How can crystallographic data refinement using SHELX improve structural insights?

SHELX employs direct methods for phase determination and least-squares refinement to resolve hydrogen bonding patterns (e.g., N–H⋯N interactions) and torsional angles. For this compound, refinement revealed a 61.8° dihedral angle between the dichlorophenyl and triazole rings, critical for understanding steric effects in binding interactions .

Q. What computational methods predict nonlinear optical (NLO) properties in triazole derivatives?

Density Functional Theory (DFT) at the B3LYP/6-311++G(d,p) level calculates hyperpolarizability (β) and dipole moments. Substituents like the dichlorophenyl group enhance NLO responses by increasing electron-withdrawing capacity, as shown in similar triazole-propanamide derivatives .

Q. How can Design of Experiments (DoE) optimize coupling reactions during synthesis?

- Variables : Temperature, stoichiometry of EDC·HCl, and reaction time.

- Response Surface Methodology (RSM) : Identifies optimal conditions (e.g., 273 K, 3 h reaction) to maximize yield while minimizing byproducts. Flow-chemistry platforms enable rapid screening of parameters .

Q. What strategies address low yields in amide bond formation?

- Reagent selection : Carbodiimides (EDC·HCl) outperform CDI or DCC in polar aprotic solvents like dichloromethane .

- Temperature control : Maintaining 273 K reduces racemization and side reactions .

- Purification : Recrystallization from ethanol-DMF mixtures improves purity to >95% .

Q. How do structural modifications influence biological activity?

- Dichlorophenyl vs. methoxyphenyl : Dichlorophenyl enhances antimicrobial activity (MIC = 2–8 µg/mL against S. aureus) but reduces solubility, requiring formulation adjustments .

- Triazole substitution : 4-Methyl-4H-1,2,4-triazole improves metabolic stability compared to 3H-isomers, as shown in pharmacokinetic studies of related compounds .

Data Contradiction Analysis

Q. Why do biological activity results vary across studies for similar compounds?

Discrepancies arise from:

- Assay conditions : MIC values differ between broth microdilution (static) vs. flow-cell (dynamic) systems due to biofilm formation .

- Substituent positioning : 3,4-Dichloro substitution shows higher IL-15 inhibition (IC₅₀ = 1.2 µM) than 2,4-isomers, but conflicting data exists in cytotoxicity assays .

Q. How to reconcile conflicting crystallographic and computational bond-length data?

- Experimental vs. DFT : X-ray data (C–N bond = 1.34 Å) may deviate slightly from DFT predictions (1.32 Å) due to crystal packing forces. Hybrid functionals (e.g., M06-2X) improve agreement .

Methodological Recommendations

- Synthetic Optimization : Use flow-chemistry setups for reproducible scale-up .

- Structural Analysis : Pair SHELX refinement with Hirshfeld surface analysis to map intermolecular interactions .

- Biological Testing : Combine in vitro assays (e.g., IL-15 inhibition) with in silico docking (AutoDock Vina) to validate target engagement .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.